molecular formula C7H12N2O B1344674 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol CAS No. 1007517-75-0

2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

Cat. No. B1344674
CAS RN: 1007517-75-0
M. Wt: 140.18 g/mol
InChI Key: PLQVWJZAPCULQG-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol, also known as pyrazolopropanol, is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and has a wide range of applications in the laboratory, including in chemical synthesis, drug discovery, and analytical chemistry. Pyrazolopropanol is a versatile compound that is used in many different types of experiments and is an important tool for scientists.

Scientific Research Applications

Coordination Chemistry and Complex Synthesis

Research has shown that derivatives of the compound have been utilized to synthesize and characterize metal complexes, highlighting their potential in coordination chemistry. For example, Zhang et al. (2008) synthesized nickel(II), zinc(II), and palladium(II) complexes using pyrazole-based polydentate ligands, demonstrating the structural versatility of these compounds in forming coordination compounds with potential applications in catalysis and materials science (Zhang et al., 2008).

Catalytic Activities

The catalytic properties of dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands were investigated, revealing their efficacy in the catalytic oxidation of catechols. This research indicates the potential of such complexes in mimicking the functional properties of catechol oxidase, an enzyme involved in the biological oxidation of catechols (Zhang et al., 2007).

Materials Science and Crystal Engineering

The synthesis and characterization of single crystals of pyrazole derivatives have also been explored, with implications for materials science. For instance, Vyas et al. (2012) detailed the growth and characterization of single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, providing insights into their thermal stability and dielectric properties, which are crucial for the development of novel materials (Vyas et al., 2012).

Molecular Design and Synthesis

The structural flexibility of pyrazole derivatives allows for their use in designing mono- and multinuclear complexes. Seubert et al. (2011) demonstrated the synthesis of transition metal complexes from pyrazole-derived amino alcohols, suggesting their potential in creating multifunctional molecular architectures (Seubert et al., 2011).

Antimicrobial and Corrosion Inhibition

Additionally, pyrazole derivatives have been evaluated for their antimicrobial properties and as corrosion inhibitors, indicating their applicability beyond the realm of coordination chemistry. Missoum et al. (2013) explored bipyrazolic derivatives as effective corrosion inhibitors for steel in hydrochloric acid solutions, showcasing the chemical versatility of these compounds (Missoum et al., 2013).

properties

IUPAC Name

2-methyl-3-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(6-10)5-9-4-2-3-8-9/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVWJZAPCULQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629696
Record name 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007517-75-0
Record name 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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